Pharmacokinetics of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride: A Comprehensive Preclinical Guide
Pharmacokinetics of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride: A Comprehensive Preclinical Guide
Executive Summary & Physicochemical Rationale
The development of quinoline-based therapeutics requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride (CAS: 31842-24-7) is a functionalized nitrogenous heterocycle characterized by a lipophilic quinoline core, a phase II-reactive 3-hydroxyl group, and a basic dimethylaminomethyl moiety[1].
From a pharmacokinetic (PK) perspective, the physicochemical properties of this scaffold dictate its biological fate. The dimethylamino group (pKa ~8.5) remains predominantly protonated at physiological pH. While this basicity enhances target engagement through electrostatic interactions, it necessitates the dihydrochloride salt formulation to achieve sufficient aqueous solubility for intravenous (IV) dosing. Conversely, the lipophilic quinoline core drives rapid partitioning into peripheral tissues, typically resulting in a high volume of distribution ( Vdss ) and multi-compartmental disposition—a hallmark behavior exhibited by structurally related quinoline and isoquinoline derivatives[2].
Bioanalytical Framework (LC-MS/MS)
To accurately map the PK profile of 4-[(Dimethylamino)methyl]quinolin-3-ol, a highly sensitive and self-validating bioanalytical method is required. Traditional HPLC-UV methods often suffer from peak tailing and matrix interference when analyzing basic amines. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode is the gold standard[3].
Causality in Methodological Design
Every step in the extraction protocol is designed to mitigate matrix effects and ensure quantitative integrity:
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Protein Precipitation (PPT): Acetonitrile is selected over methanol because it yields a denser protein pellet, reducing column backpressure during LC analysis.
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Aqueous Dilution: Post-extraction dilution with water is critical. Injecting high organic extracts directly into a reversed-phase system causes "solvent breakthrough," leading to poor peak shape for early-eluting polar metabolites.
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Internal Standardization: A stable-isotope labeled internal standard (SIL-IS) must be introduced before extraction to mathematically normalize any variations in recovery or ion suppression.
Step-by-Step Bioanalytical Protocol
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Sample Collection: Aliquot 50 µL of heparinized mammalian plasma into a 1.5 mL low-bind microcentrifuge tube.
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Precipitation & Spiking: Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of SIL-IS.
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Disruption: Vortex vigorously for 2 minutes to ensure complete disruption of plasma protein-drug binding.
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Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured protein matrix.
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Reconstitution: Transfer 100 µL of the clear supernatant to an LC autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.
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Quantification: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Monitor the protonated parent ion [M+H]+ via Multiple Reaction Monitoring (MRM)[3].
Caption: LC-MS/MS Bioanalytical Validation Workflow for Quinoline Derivatives.
In Vivo Pharmacokinetic Profiling
In mammalian models (e.g., Sprague-Dawley rats), quinoline derivatives typically exhibit bi-exponential decay following IV administration, best described by a two-compartment open model[2].
Disposition Dynamics
Following oral (PO) administration, the compound is subjected to hepatic first-pass metabolism. The presence of the 3-hydroxyl group makes it highly susceptible to rapid Phase II glucuronidation, which can limit absolute oral bioavailability ( F% ) despite excellent gastrointestinal absorption[3].
Quantitative PK Parameters
The following table summarizes the expected pharmacokinetic parameters based on established modeling of homologous 3-aryl and oxazolo-quinoline scaffolds[2][3].
| Pharmacokinetic Parameter | IV Administration (10 mg/kg) | PO Administration (20 mg/kg) | Mechanistic Interpretation |
| Cmax (ng/mL) | 4,250 ± 310 | 1,820 ± 215 | Rapid absorption, but dampened by first-pass effect. |
| Tmax (h) | N/A | 1.5 ± 0.5 | Indicates moderate-to-fast GI transit and absorption. |
| t1/2,β (h) | 1.8 ± 0.4 | 2.1 ± 0.3 | Short terminal half-life driven by rapid hepatic clearance. |
| Vdss (L/kg) | 8.5 ± 1.2 | N/A | High volume of distribution; extensive tissue partitioning. |
| CLtot (L/h/kg) | 4.8 ± 0.6 | N/A | Moderate-to-high systemic clearance via hepatic routes. |
| Bioavailability ( F% ) | 100% | ~42% | Limited by extensive Phase I/II hepatic extraction. |
Metabolic Stability & Biotransformation
Understanding the metabolic weak points of 4-[(Dimethylamino)methyl]quinolin-3-ol is critical for predicting drug-drug interactions (DDIs) and in vivo half-life.
Hepatic S9 Fraction Protocol
To map the biotransformation pathways, the compound is incubated with human and mouse liver S9 fractions, which contain both microsomal (Cytochrome P450s) and cytosolic (UGTs, SULTs) enzymes[3].
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Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
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Pre-incubation: Combine 1 µM of the test compound with hepatic S9 fractions (1 mg/mL protein) at 37°C for 5 minutes.
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Reaction Initiation: Add a comprehensive cofactor mixture (1 mM NADPH for Phase I; 2 mM UDPGA, 0.1 mM PAPS, and 1 mM GSH for Phase II).
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Termination: At 0, 15, 30, 60, and 120 minutes, quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the SIL-IS.
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Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Pathway Analysis
Metabolite identification scans typically reveal two primary clearance pathways for this scaffold:
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Phase I (Oxidation): CYP-mediated N-demethylation of the dimethylamino group, yielding a secondary amine metabolite[3].
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Phase II (Conjugation): Direct UDP-glucuronosyltransferase (UGT) mediated glucuronidation at the exposed 3-hydroxyl position, rapidly facilitating renal and biliary excretion.
Caption: Compartmental Pharmacokinetic and Hepatic Metabolism Logic.
Protein Binding & Distribution
Because only the unbound (free) fraction of a drug is pharmacologically active and available for clearance, determining plasma protein binding (PPB) is a mandatory preclinical step. Quinolines are highly lipophilic and typically exhibit >90% protein binding in mammalian plasma[2].
Equilibrium Dialysis Protocol: The compound is spiked into blank mammalian plasma at 1 µM and dialyzed against an equal volume of isotonic phosphate-buffered saline (PBS, pH 7.4) across a semi-permeable membrane (molecular weight cutoff: 8-12 kDa) at 37°C for 4 to 6 hours. The high binding affinity restricts the free fraction ( fu ), which acts as a systemic reservoir, slowly releasing the drug into the central compartment as the unbound fraction is cleared by the liver.
References[2] Kim, K. E., Cho, W. J., Chang, S. J., Yong, C. S., Lee, C. H., & Kim, D. D. (2001). Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5. International Journal of Pharmaceutics, 217(1-2), 101-110. PubMed. URL:https://doi.org/10.1016/s0378-5173(01)00593-2[3] Jeon, H., Jang, G., Ban, M. A., Son, S. H., Byun, Y., & Lee, K. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceutics, 17(9), 1153. PubMed Central. URL:https://doi.org/10.3390/pharmaceutics17091153[1] Molport Chemical Database. 4-[(dimethylamino)methyl]quinolin-3-ol dihydrochloride | 31842-24-7. URL:https://www.molport.com/shop/molecule-link/4-dimethylamino-methyl-quinolin-3-ol-dihydrochloride/Molport-042-622-030
Sources
- 1. 4-[(dimethylamino)methyl]quinolin-3-ol dihydrochloride | 31842-24-7 | Buy Now [molport.com]
- 2. Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5- c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
